

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Tricaprilin

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Compound of Interest

Compound Name: *Tricaprilin-d50*

Cat. No.: *B15555951*

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This technical guide provides an in-depth overview of the physical and chemical properties of deuterated tricaprilin, a key molecule in metabolic research, particularly in the context of neurological diseases such as Alzheimer's. This document outlines its fundamental characteristics, analytical methodologies for its characterization, and its primary metabolic pathway.

Core Physical and Chemical Properties

Deuterated tricaprilin, specifically **Tricaprilin-d50**, is the isotopically labeled form of tricaprilin where 50 hydrogen atoms have been replaced by deuterium. This substitution is invaluable for tracer studies in metabolic research and for use as an internal standard in quantitative analyses. While extensive physical property data for the deuterated form is not readily available, the properties of non-deuterated tricaprilin serve as a close proxy due to the minimal impact of deuteration on these bulk characteristics.

Table 1: Physical and Chemical Properties of Deuterated and Non-Deuterated Tricaprilin

Property	Deuterated Tricaprilin (Tricaprilin-d50)	Non-Deuterated Tricaprilin	Data Source
Synonyms	Trioctanoin-d50, Glyceryl trioctanoate-d50	Trioctanoin, Glyceryl trioctanoate	
Molecular Formula	<chem>C27D50O6</chem>	<chem>C27H50O6</chem>	[1]
Molecular Weight	520.99 g/mol	470.68 g/mol	[1] [2]
Physical State	Liquid at room temperature	Clear, colorless to pale-yellow viscous liquid	[3]
Density	Not specified; expected to be slightly higher than non-deuterated form	0.956 g/mL at 20 °C	[2]
Boiling Point	Not specified	233 °C at 1 mmHg	[3]
Melting Point	Not specified	Not specified	
Solubility	Not specified	Insoluble in water; Miscible with most organic solvents, including ethanol (95%) and DMSO.	[2] [3]
Purity	≥98%	Not applicable	[1]

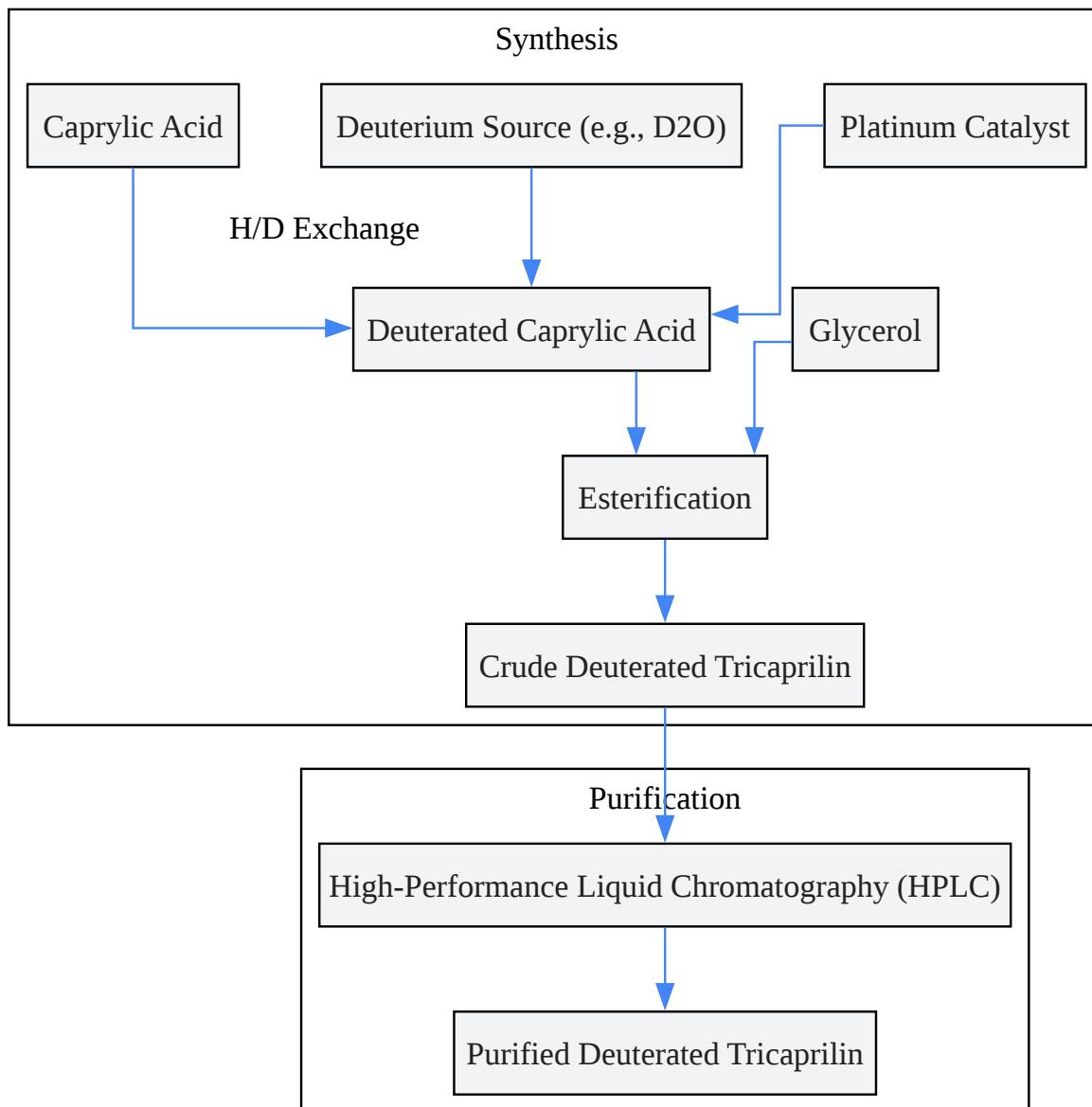
Synthesis and Purification

Detailed, publicly available protocols for the specific synthesis and purification of deuterated tricaprilin are scarce. However, general methods for the deuteration of lipids and fatty acids can be adapted.

A common strategy for synthesizing deuterated triglycerides involves the esterification of deuterated fatty acids with glycerol. Deuterated caprylic acid (octanoic acid) can be prepared

through methods such as platinum-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O.[4]

Experimental Workflow: General Synthesis of Deuterated Tricaprilin



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Caption: General workflow for the synthesis and purification of deuterated tricaprilin.

Purification of deuterated tricaprilin to achieve high isotopic and chemical purity is critical. Due to the very similar physical properties of deuterated and non-deuterated compounds, as well as partially deuterated intermediates, chromatographic techniques are essential. High-performance liquid chromatography (HPLC) is a powerful method for separating triglycerides.

[5][6]

Experimental Protocols for Characterization

The characterization of deuterated tricaprilin relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of deuterated compounds. While ^1H NMR can be used to assess the degree of deuteration by observing the reduction in proton signals, ^2H (deuterium) NMR directly detects the deuterium nuclei, providing a detailed profile of the deuterated positions.

Protocol: NMR Analysis of Deuterated Tricaprilin

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of deuterated tricaprilin.
 - Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) to a final volume of 0.6-0.7 mL in a clean NMR tube. The choice of solvent should ensure good solubility and minimal interference with the analyte signals.
- ^1H NMR Spectroscopy:
 - Acquire a ^1H NMR spectrum to identify any residual proton signals.
 - The integration of these signals relative to an internal standard can be used to calculate the percentage of deuteration.
- ^2H NMR Spectroscopy:

- Acquire a ^2H NMR spectrum. This will show signals corresponding to the deuterium atoms at different positions in the molecule.
- The chemical shifts in the ^2H NMR spectrum will be very similar to the corresponding proton signals in the ^1H NMR spectrum of the non-deuterated compound.
- Data Analysis:
 - Process the spectra to determine chemical shifts, signal multiplicities, and integration values.
 - Compare the obtained spectra with those of non-deuterated tricaprilin to confirm the structure and assess the extent and location of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and isotopic distribution of deuterated tricaprilin. It is also the primary technique for quantitative analysis in tracer studies.

Protocol: Mass Spectrometry Analysis of Deuterated Tricaprilin

- Sample Preparation:
 - Prepare a dilute solution of deuterated tricaprilin in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
 - For quantitative analysis, a known amount of an internal standard (which could be another isotopically labeled lipid) is added.
- Instrumentation:
 - Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Data Acquisition:

- Acquire the mass spectrum in full scan mode to determine the molecular ion peak and its isotopic pattern. The molecular weight of **Tricaprilin-d50** is expected to be approximately 520.99 Da.
- For quantitative studies, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
- Data Analysis:
 - Analyze the mass spectrum to confirm the molecular weight and compare the observed isotopic distribution with the theoretical distribution for the desired level of deuteration.
 - For quantitative analysis, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

To confirm the deuteration of the caprylic acid moieties within the triglyceride, the fatty acids can be cleaved, derivatized, and analyzed by GC-MS.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

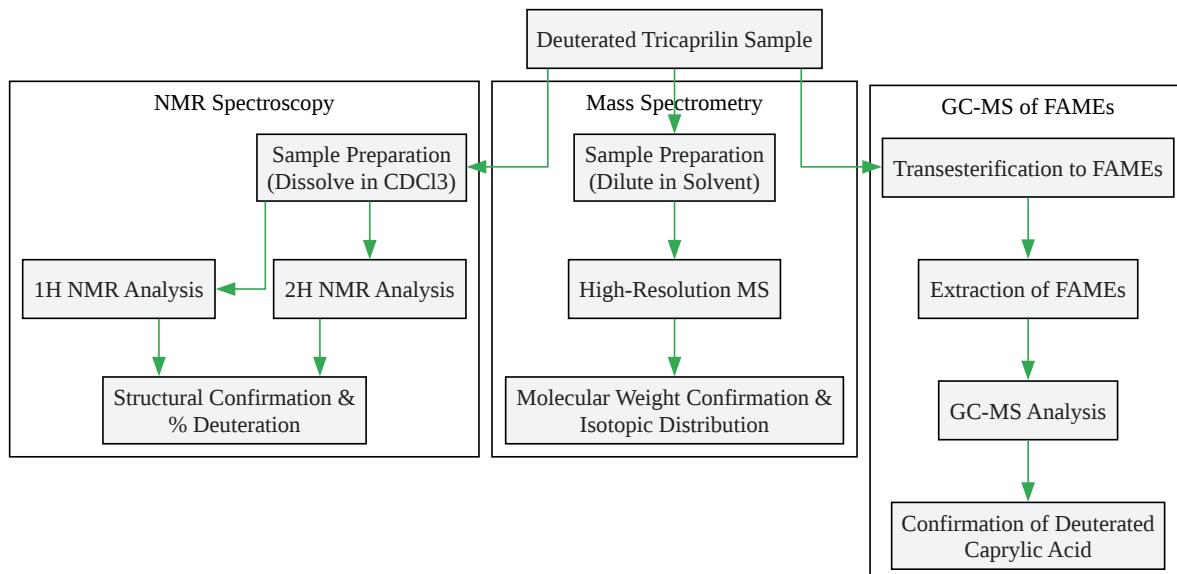
- Transesterification:
 - Hydrolyze the deuterated tricaprilin to release the fatty acids. This is typically done by saponification with a base (e.g., NaOH in methanol).
 - Methylate the resulting fatty acids to form fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF₃ in methanol). This derivatization step increases the volatility of the fatty acids for GC analysis.^[7]
- Extraction:
 - Extract the FAMEs into an organic solvent such as hexane or iso-octane.^[8]
- GC-MS Analysis:

- Inject the extracted FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for FAME separation).
- The GC oven temperature is programmed to separate the different FAMEs.
- The eluting compounds are detected by a mass spectrometer.

• Data Analysis:

- Identify the peak corresponding to methyl octanoate-d₁₅.
- The mass spectrum of this peak will show a molecular ion corresponding to the deuterated FAME, confirming the isotopic labeling of the fatty acid chains.

Experimental Workflow: Analytical Characterization



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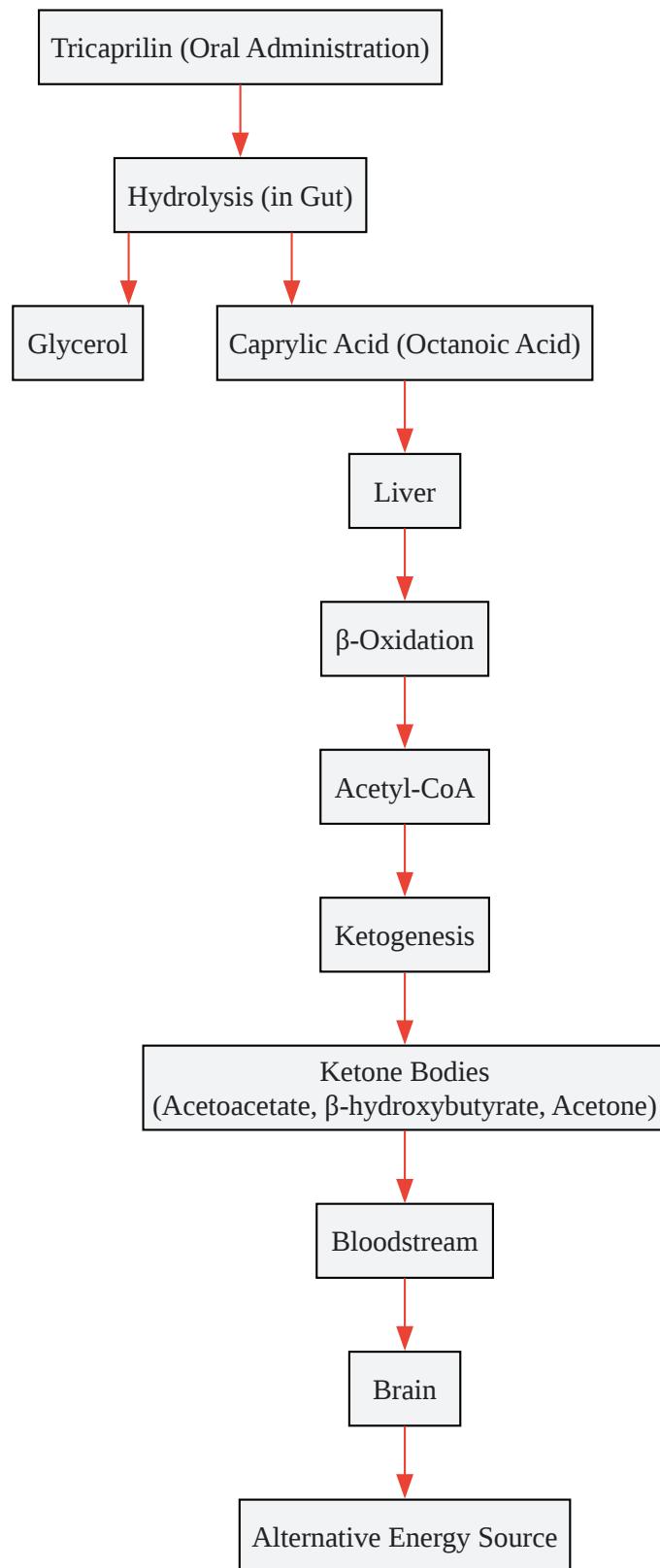
Caption: Workflow for the analytical characterization of deuterated tricaprilin.

Metabolic Pathway and Mechanism of Action

Tricaprilin, including its deuterated form, serves as a pro-drug for the production of ketone bodies. In the context of neurological disorders like Alzheimer's disease, where cerebral glucose metabolism is impaired, ketone bodies provide a crucial alternative energy source for the brain.[\[1\]](#)[\[9\]](#)[\[10\]](#)

The metabolic pathway begins with the hydrolysis of tricaprilin in the gut to glycerol and three molecules of caprylic acid (octanoic acid). Caprylic acid is then transported to the liver, where it undergoes β -oxidation to produce acetyl-CoA. When acetyl-CoA production exceeds the capacity of the citric acid cycle, the excess is shunted into the ketogenesis pathway, resulting in the formation of the ketone bodies: acetoacetate, β -hydroxybutyrate, and acetone.[\[3\]](#)[\[10\]](#)[\[11\]](#) These ketone bodies are then released into the bloodstream and can cross the blood-brain barrier to fuel brain cells.

Signaling Pathway: Metabolic Fate of Tricaprilin



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Caption: Metabolic pathway of tricaprilin to produce ketone bodies for brain energy.

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